7,7-Difluoro-1-(1-methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane
Description
7,7-Difluoro-1-(1-methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is a spirocyclic compound characterized by a 2-azaspiro[3.5]nonane core. The molecule features two fluorine atoms at the 7-position of the spiro ring and a 1-methylpyrrole substituent at the 1-position. Its molecular formula is C₁₅H₂₃F₂N₃, with a molecular weight of 283.36 g/mol . Spiro compounds like this are of interest in medicinal chemistry due to their conformational rigidity, which can enhance target selectivity and metabolic stability.
Properties
Molecular Formula |
C13H18F2N2 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
7,7-difluoro-3-(1-methylpyrrol-3-yl)-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C13H18F2N2/c1-17-7-2-10(8-17)11-12(9-16-11)3-5-13(14,15)6-4-12/h2,7-8,11,16H,3-6,9H2,1H3 |
InChI Key |
ZZYIXNBWKJQCGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C2C3(CCC(CC3)(F)F)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-1-(1-methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane typically involves multi-step organic synthesis. The starting materials often include pyrrole derivatives and fluorinated reagents. The key steps in the synthesis may involve:
Formation of the Pyrrole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The formation of the spirocyclic nonane ring system is a crucial step, often involving intramolecular cyclization reactions.
Fluorination: Introduction of fluorine atoms at the 7th position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-1-(1-methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7,7-Difluoro-1-(1-methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1-(1-methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure may also contribute to its unique biological activity by providing a rigid framework that can interact with biological macromolecules.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related azaspiro derivatives, focusing on spiro ring size, substituents, biological activity, and physicochemical properties.
Structural and Functional Comparison
Table 1: Key Structural and Functional Differences
Key Observations
Spiro Ring Size: The 2-azaspiro[3.5]nonane core (target compound) has a smaller spiro system compared to 2-azaspiro[4.4]nonane derivatives. In contrast, 2,7-diazaspiro[3.5]nonane derivatives (e.g., compound 4b) exhibit high affinity for sigma receptors (Ki = 2.7 nM for S1R), attributed to the dual nitrogen atoms enabling salt-bridge interactions with Glu172 in the S1R binding pocket .
Substituent Effects: Fluorine Atoms: The 7,7-difluoro substitution in the target compound may enhance metabolic stability and electronegativity, influencing membrane permeability and target interactions compared to non-fluorinated analogs (e.g., 2-azaspiro[4.4]nonane anticonvulsants) . Pyrrole vs. Amide/Aryl Groups: The 1-methylpyrrole group in the target compound could engage in π-π stacking or hydrophobic interactions, differing from the amide-containing 2,7-diazaspiro[3.5]nonane derivatives (e.g., 5b) that show S1R antagonism .
Biological Activity: Sigma Receptor Ligands: 2,7-Diazaspiro[3.5]nonane derivatives (e.g., 4b, 5b) demonstrate potent S1R/S2R binding, with 4b acting as an S1R agonist and 5b as an antagonist . The target compound’s lack of a second nitrogen atom may limit similar receptor interactions. Anticonvulsant Activity: Larger spiro systems (e.g., 2-azaspiro[4.4]nonane) with N-phenylamino substituents show efficacy in seizure models, suggesting that ring expansion and substituent polarity are critical for CNS activity .
Physicochemical Properties: The target compound’s molecular weight (283.36 g/mol) and lipophilic fluorine atoms may favor blood-brain barrier penetration compared to polar 2,7-diazaspiro[3.5]nonane derivatives (e.g., 5b, MW = ~400 g/mol) .
Biological Activity
7,7-Difluoro-1-(1-methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting significant data.
The compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. It has a molecular weight of approximately 293.4 g/mol and exhibits specific interactions with biological targets, particularly in the context of enzyme inhibition.
Research indicates that 7,7-Difluoro-1-(1-methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane acts primarily as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium species, the causative agents of malaria. The inhibition of DHODH disrupts the proliferation of these parasites, making it a promising candidate for antimalarial drug development .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against Plasmodium falciparum DHODH with an IC50 value in the low micromolar range. For instance, a related study found that modifications to the pyrrole ring significantly enhanced potency against both P. falciparum and P. vivax while maintaining selectivity against human DHODH .
Table 1: Inhibitory Activity of Related Compounds
| Compound ID | IC50 (μM) | Selectivity Ratio (Human/Plasmodium) |
|---|---|---|
| 7,7-Difluoro Compound | 0.030 ± 0.014 | >100 |
| DSM265 | 0.022 | >30 |
| DSM484 | 0.83 | >100 |
Case Studies
A significant case study involved the optimization of similar pyrrole-based compounds where structural modifications led to improved selectivity and potency against malaria parasites. The research highlighted that para-substituted benzyl analogs showed increased activity compared to their meta or ortho counterparts, emphasizing the importance of structural configuration in biological efficacy .
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that while the compound is effective against malaria parasites, it exhibits minimal toxicity towards mammalian cells at therapeutic concentrations. This safety profile is crucial for further development into clinical candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
